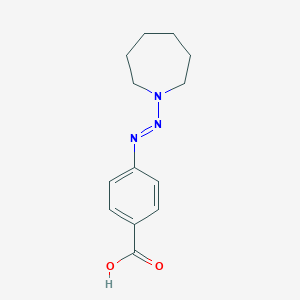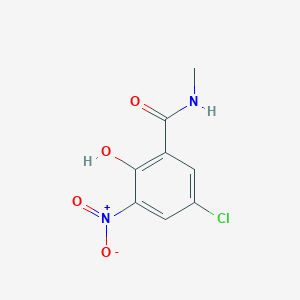![molecular formula C18H20N2O2 B12488551 N,N',2-trimethyl-N'-[(2-methylphenyl)carbonyl]benzohydrazide](/img/structure/B12488551.png)
N,N',2-trimethyl-N'-[(2-methylphenyl)carbonyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’,2-trimethyl-N’-(2-methylbenzoyl)benzohydrazide is an organic compound with a complex structure that includes multiple methyl groups and benzoyl functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,2-trimethyl-N’-(2-methylbenzoyl)benzohydrazide typically involves the reaction of 2-methylbenzoyl chloride with N,N’,2-trimethylbenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of N,N’,2-trimethyl-N’-(2-methylbenzoyl)benzohydrazide may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N,N’,2-trimethyl-N’-(2-methylbenzoyl)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions often require catalysts or specific conditions such as elevated temperatures or the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N,N’,2-trimethyl-N’-(2-methylbenzoyl)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound may be used in biochemical assays or as a probe to study biological processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N,N’,2-trimethyl-N’-(2-methylbenzoyl)benzohydrazide exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N,N,2-trimethylbenzenamine: This compound shares structural similarities but lacks the benzoyl group.
N,N,2-trimethylpentanamide: Another structurally related compound with different functional groups.
Uniqueness
N,N’,2-trimethyl-N’-(2-methylbenzoyl)benzohydrazide is unique due to its specific combination of methyl and benzoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C18H20N2O2 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
N,N',2-trimethyl-N'-(2-methylbenzoyl)benzohydrazide |
InChI |
InChI=1S/C18H20N2O2/c1-13-9-5-7-11-15(13)17(21)19(3)20(4)18(22)16-12-8-6-10-14(16)2/h5-12H,1-4H3 |
Clave InChI |
CHQNLDGUQUUVQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)N(C)N(C)C(=O)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12488468.png)
![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2,3-dichlorophenyl)-N~2~-ethylglycinamide](/img/structure/B12488474.png)

![1-(3-chloro-4-methylphenyl)-6-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12488495.png)

![N'-acetyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carbohydrazide](/img/structure/B12488506.png)
methanone](/img/structure/B12488517.png)
![2-[(6,8-Dichloroquinazolin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B12488521.png)
![2-[(3-Ethoxy-4-hydroxyphenyl)methylidene]indene-1,3-dione](/img/structure/B12488522.png)
![1-[1-(Furan-2-ylmethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B12488523.png)
![5-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12488528.png)
![2-[3-methyl-5-oxo-7-(thiophen-2-yl)-4-(2,3,4-trimethoxyphenyl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12488531.png)


